N-[2-(diethylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperidine ring, a thiophene sulfonyl group, and a diethylcarbamoyl phenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene sulfonyl group, and the attachment of the diethylcarbamoyl phenyl group. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophene Sulfonyl Group: This step may involve sulfonylation reactions using thiophene sulfonyl chloride and suitable bases.
Attachment of Diethylcarbamoyl Phenyl Group: This can be accomplished through carbamoylation reactions using diethylcarbamoyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological disorders or cancer.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Chemical Research: It can be used as a reagent or catalyst in various organic synthesis reactions.
Biological Studies: The compound can be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2’,6’-Dimethylphenyl)-2-piperidinecarboxamide: A related compound used in local anesthetics.
N-(2’,6’-Dimethylphenyl)-piperidine-2-carboxylic amide: Another similar compound with applications in medicinal chemistry.
Uniqueness
N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H27N3O4S2 |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[2-(diethylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H27N3O4S2/c1-3-23(4-2)21(26)17-8-5-6-9-18(17)22-20(25)16-11-13-24(14-12-16)30(27,28)19-10-7-15-29-19/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,22,25) |
InChI Key |
LRSBHBIHFZJSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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